molecular formula C11H12BrFO2 B1294262 tert-Butyl 2-bromo-4-fluorobenzoate CAS No. 951884-50-7

tert-Butyl 2-bromo-4-fluorobenzoate

Cat. No. B1294262
M. Wt: 275.11 g/mol
InChI Key: NCGLBILYMNWPMU-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photochemical properties and reactivity, which are of interest in various chemical synthesis and industrial applications.

Synthesis Analysis

The synthesis of tert-butyl 2-bromo-4-fluorobenzoate and related compounds can be achieved through different synthetic routes. For instance, the regioselective ortho-lithiation of fluoroarenes carrying additional substituents like chlorine or bromine can be performed using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide . This method allows for the introduction of various functional groups into the fluoroarene ring, potentially leading to the synthesis of tert-butyl 2-bromo-4-fluorobenzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-bromo-4-fluorobenzoate is not directly discussed in the provided papers. However, the structure of related compounds, such as those derived from the synthesis of optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, has been determined using X-ray crystallography . These studies can provide insights into the molecular geometry, electronic structure, and potential reactivity of tert-butyl 2-bromo-4-fluorobenzoate.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl aroylperbenzoates has been explored through laser flash photolysis (LFP), which allows for the observation of singlet and triplet states and the generation of aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and can react with various quenchers, including double-bond-containing monomers. The rate constants for these reactions have been measured, providing valuable information on the reactivity of these radicals . Additionally, the electrochemical reduction of related compounds in the presence of carbon dioxide can lead to aryl radical cyclization and tandem carboxylation, resulting in the formation of succinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-bromo-4-fluorobenzoate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, have been synthesized and characterized, which can offer some parallels . The overall yield, stability, and reactivity of these compounds can provide a basis for inferring the properties of tert-butyl 2-bromo-4-fluorobenzoate.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if in eyes.

properties

IUPAC Name

tert-butyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLBILYMNWPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650492
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromo-4-fluorobenzoate

CAS RN

951884-50-7
Record name 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
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Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-fluoro-benzoic acid (28.5 g, 0.13 mol) in dichloromethane (500 mL) at room temperature was added oxalyl chloride (11.35 mL, 0.26 mmol) followed by DMF (0.05 mL, catalytic, CARE vigorous gas evolution) and the reaction mixture stirred for 3 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in DCM (500 mL) before treatment with a solution of tert-butanol (28.5 g, 0.26 mol) and pyridine (20.5 g, 0.26 mol). The resultant mixture was stirred at room temperature for 3 days before it was diluted with DCM and washed (1M aqueous sodium hydroxide, water, 0.1M aqueous HCl, water) dried (Na2SO4) filtered and concentrated in vacuo to give a yellow oil. The crude oil was subjected to flash chromatography (Si—PPC, gradient 0 to 20% ethyl acetate in cyclohexane) to give the title compound as a colourless oil (15.2 g, 42%). 1H NMR (CDCl3, 400 MHz) 7.76-7.73 (1H, m), 7.37 (1H, dd, J=8.36, 2.53 Hz), 7.05 (1H, ddd, J=8.70, 7.73, 2.53 Hz), 1.60 (9 H, s).
Quantity
11.35 mL
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catalyst
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28.5 g
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500 mL
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0.05 mL
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resultant mixture
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28.5 g
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20.5 g
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500 mL
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Yield
42%

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